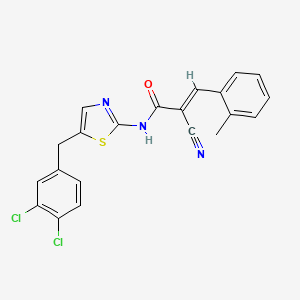![molecular formula C22H17Cl2N3O2S B7730775 (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B7730775.png)
(2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazole ring, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the cyano group, and the coupling of the dichlorobenzyl and ethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide
- (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-2-cyano-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxyphenyl group, in particular, may contribute to its distinct reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S/c1-2-29-17-6-3-14(4-7-17)9-16(12-25)21(28)27-22-26-13-18(30-22)10-15-5-8-19(23)20(24)11-15/h3-9,11,13H,2,10H2,1H3,(H,26,27,28)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRDQDRPOANUNB-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide](/img/structure/B7730693.png)
![(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B7730704.png)
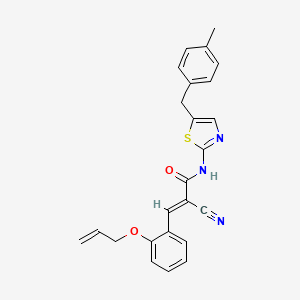
![(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B7730709.png)
![(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B7730711.png)
![(2E)-3-(4-butoxyphenyl)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide](/img/structure/B7730717.png)
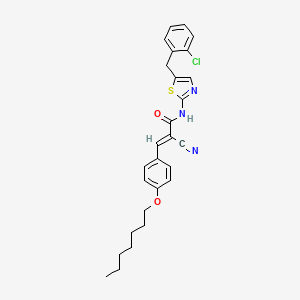
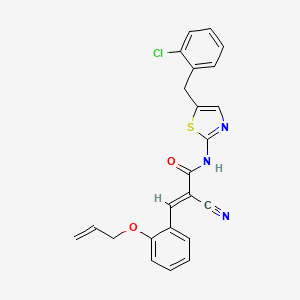
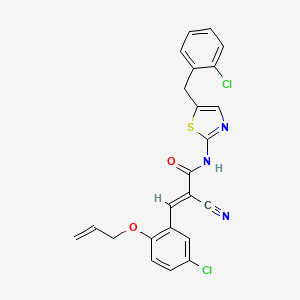
![(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B7730737.png)
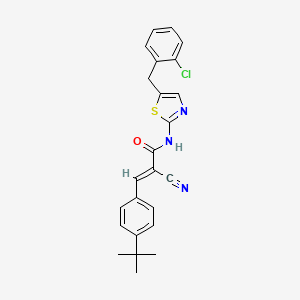
![(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide](/img/structure/B7730751.png)
![(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B7730757.png)
